molecular formula C16H17NO2 B2436928 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1971946-53-8

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2436928
CAS No.: 1971946-53-8
M. Wt: 255.317
InChI Key: BKAKGXBWNXQDRJ-LICLKQGHSA-N
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Description

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of chemicals known for their diverse biological activities and serves as a versatile scaffold for developing novel therapeutic agents. Its core research value lies in its potential antiproliferative and antioxidant properties, as demonstrated by studies on closely related structural analogs . For instance, a copper complex derived from a ligand featuring the 3,4-dimethylphenyl moiety has shown promising growth inhibition against human cervical adenocarcinoma (HeLa) and pancreatic carcinoma (BxPC-3) cell lines, while exhibiting selective toxicity that spares normal cell lines . The molecular structure of this and related Schiff bases is characterized by an E configuration about the central C=N bond and is often stabilized by an intramolecular O–H···N hydrogen bond, forming a six-membered ring motif . Researchers are particularly interested in the mechanisms by which such compounds induce apoptosis (programmed cell death) in cancer cells. Related research compounds have been shown to function by targeting critical cellular signaling pathways, including STAT3 and NF-κB, which are frequently dysregulated in cancers . By directly binding to these proteins, they can suppress the transcription of genes responsible for cell survival and proliferation, ultimately leading to cancer cell death . This makes this compound a valuable candidate for investigating new mechanisms of action in preclinical studies and for serving as a lead compound in the design of more potent and selective anticancer agents.

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-14(9-12(11)2)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAKGXBWNXQDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 3,4-dimethylbenzaldehyde with 6-methoxy-2-aminophenol in the presence of a suitable solvent such as methanol. The reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis :
    • The compound serves as a versatile reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing heterocycles.
    • It can act as a ligand in coordination chemistry, forming complexes with transition metals.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form quinones using agents like potassium permanganate.
    • Reduction : Reduction reactions can convert the imine group to an amine using sodium borohydride.
    • Substitution Reactions : The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Biology

  • Biological Activity Studies :
    • The compound has been investigated for its potential antimicrobial and antioxidant properties.
    • Studies suggest that it may inhibit certain enzymes linked to disease pathways, making it a candidate for further biological research.
  • Mechanism of Action :
    • Interacts with molecular targets such as enzymes or receptors, potentially altering their activity through binding at active or allosteric sites.

Medicine

  • Drug Development :
    • Ongoing research is exploring its potential as a lead compound for developing new therapeutic agents, particularly in cancer treatment.
    • Its ability to inhibit specific biological targets could lead to novel anti-cancer drugs.
  • Case Studies :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential use in oncology .

Industry

  • Material Science :
    • Utilized in the synthesis of advanced materials due to its unique chemical properties.
    • Applications include the development of chemical sensors and other electronic materials.
  • Synthesis of Organic Compounds :
    • Employed as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The methoxy and phenol groups contribute to the compound’s ability to participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and interactions with biological targets. This unique structure makes it particularly useful in specific research applications where other similar compounds may not be as effective.

Biological Activity

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in various fields, including medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the condensation reaction between 3,4-dimethylbenzaldehyde and 6-methoxy-2-aminophenol. The reaction is usually performed in methanol at room temperature, resulting in an orange precipitate that can be purified through filtration and washing.

Chemical Structure:

  • Molecular Formula: C16H17NO2
  • Molecular Weight: 255.31 g/mol
  • CAS Number: 1232818-34-6

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its enzyme inhibition properties and potential therapeutic applications.

The primary mechanism of action involves the interaction of the imine group with nucleophilic sites on proteins. This can lead to:

  • Enzyme Inhibition: The compound may inhibit various enzymes by forming covalent bonds with active sites.
  • Antioxidant Activity: The methoxy and phenolic groups contribute to its ability to scavenge free radicals, which is crucial for reducing oxidative stress.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further exploration in the treatment of oxidative stress-related conditions .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition: It has shown potential as a tyrosinase inhibitor, which is relevant for conditions like hyperpigmentation. The IC50 values for tyrosinase inhibition were found to be significantly lower than those of standard inhibitors like kojic acid .
CompoundIC50 (µM)Reference
This compound1.12
Kojic Acid24.09

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it was tested against acute lymphoblastic leukemia cell lines and showed promising results in inhibiting cell growth .

Case Studies

  • Study on Enzyme Inhibition:
    A study conducted on the inhibitory effects of various analogs of the compound demonstrated that it could effectively inhibit mushroom tyrosinase activity more potently than traditional inhibitors. This was assessed using various concentrations in a controlled environment .
  • Antioxidant Efficacy:
    Another investigation highlighted the antioxidant capacity of the compound through several assays measuring its ability to reduce oxidative stress markers in cellular models. Results indicated a significant reduction in oxidative damage compared to control groups .

Q & A

Synthesis and Characterization

Q1. (Basic) What synthetic routes are most reliable for preparing 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol, and how can purity be validated? Answer: The compound is typically synthesized via Schiff base condensation between 6-methoxysalicylaldehyde and 3,4-dimethylaniline under reflux in ethanol. Purity validation involves:

  • Chromatography : TLC or HPLC to monitor reaction progress.
  • Spectroscopy :
    • FT-IR : Confirm imine (C=N) stretch near 1600–1650 cm⁻¹ and phenolic O-H stretch at ~3400 cm⁻¹ .
    • NMR : Look for a singlet at δ ~8.5 ppm (imine proton) and aromatic protons consistent with substitution patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Q2. (Advanced) How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR/IR shifts)? Answer:

  • NMR : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility .
  • IR : Assign vibrational modes using potential energy distribution (PED) analysis via software like VEDA4. Deviations in C=N stretches could indicate protonation or tautomerism .

Crystallographic Analysis

Q3. (Basic) What crystallographic methods are recommended for determining the solid-state structure of this compound? Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 296 K.
  • Structure Solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms .
  • Refinement : Apply SHELXL with full-matrix least-squares on F². Include anisotropic displacement parameters for non-H atoms .
  • Validation : Check for R-factor convergence (target: R₁ < 0.05) and analyze residual electron density peaks (<1 eÅ⁻³) .

Q4. (Advanced) How should researchers address challenges in refining disordered solvent molecules or twinned crystals? Answer:

  • Disorder : Use PART instructions in SHELXL to model split positions. Apply geometric restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths .
  • Twinning : For non-merohedral twinning, use TWIN/BASF commands in SHELXL. Verify with PLATON’s TWINCHECK .

Computational and Electronic Studies

Q5. (Basic) What computational methods are suitable for studying the electronic structure of this Schiff base? Answer:

  • DFT : Optimize geometry at B3LYP/6-311G(d,p). Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • NBO Analysis : Examine hyperconjugation (e.g., lone pair → σ* interactions) using Gaussian/NBO6 .

Q6. (Advanced) How can molecular docking studies be designed to explore this compound’s potential bioactivity? Answer:

  • Target Selection : Prioritize receptors with hydrophobic pockets (e.g., enzymes with aromatic residues) due to the compound’s 3,4-dimethylphenyl group.
  • Software : Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites .
  • Validation : Compare docking scores with known inhibitors and validate via MD simulations (e.g., GROMACS) .

Intermolecular Interactions and Crystal Packing

Q7. (Basic) What weak interactions dominate the crystal packing of this compound? Answer:

  • C-H···π : Methyl/aryl groups participate in interactions (distances: 3.4–3.6 Å) .
  • π-π Stacking : Offset stacking between aromatic rings (centroid distances: 3.8–4.2 Å) .

Q8. (Advanced) How can Hirshfeld surface analysis clarify the role of weak interactions in supramolecular assembly? Answer:

  • Software : Generate surfaces via CrystalExplorer. Analyze 2D fingerprint plots to quantify H-bond, C-H···π, and van der Waals contributions .
  • Thermal Motion : Correlate displacement parameters (from SHELXL) with interaction strengths .

Reactivity and Functionalization

Q9. (Basic) What reaction conditions favor functionalization of the imine group without degrading the methoxyphenol moiety? Answer:

  • pH Control : Perform reactions in mildly acidic conditions (pH 4–5) to avoid hydrolysis of the imine.
  • Solvent Choice : Use aprotic solvents (e.g., DMF, THF) to prevent phenolic O-H deprotonation .

Q10. (Advanced) How can time-resolved spectroscopy monitor dynamic processes like tautomerism or proton transfer? Answer:

  • UV-Vis : Track absorbance changes at λ ≈ 350 nm (imine n→π* transitions) with millisecond resolution.
  • TRIR : Probe transient intermediates (e.g., keto-enol tautomers) using picosecond IR .

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